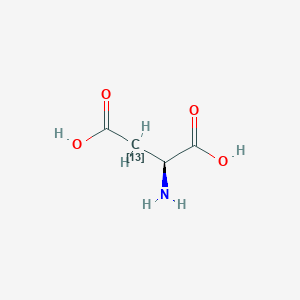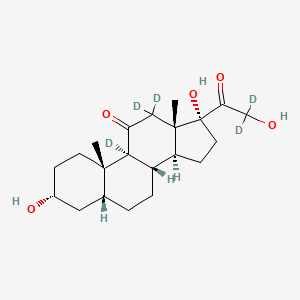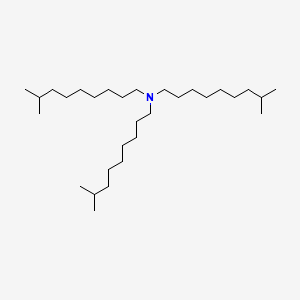
L-Aspartic acid-C13-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartic acid-C13-1, also known as [3-13C]Aspartic acid, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the aspartic acid molecule. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and in the urea cycle. The labeled version, this compound, is primarily used in scientific research as a tracer for studying metabolic pathways and enzyme activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Aspartic acid-C13-1 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 into the aspartic acid molecule using labeled precursors. For instance, fumaric acid labeled with carbon-13 can be converted to this compound using aspartase enzyme .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. This involves the use of genetically engineered microorganisms that can incorporate carbon-13 into the aspartic acid during their metabolic processes. The product is then extracted and purified using techniques such as isoelectric point titration and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
L-Aspartic acid-C13-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to oxaloacetate.
Reduction: It can be reduced to form aspartate derivatives.
Substitution: It can participate in substitution reactions to form N-substituted aspartic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like ethylenediamine and arylalkylamines are used under mild conditions.
Major Products
Oxidation: Oxaloacetate
Reduction: Aspartate derivatives
Substitution: N-substituted aspartic acids
Applications De Recherche Scientifique
L-Aspartic acid-C13-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme kinetics.
Biology: Helps in understanding amino acid metabolism and protein synthesis.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development
Mécanisme D'action
L-Aspartic acid-C13-1 exerts its effects by participating in metabolic pathways where it acts as a substrate for various enzymes. The incorporation of carbon-13 allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Glutamic acid-5-13C
- L-Lysine-6-13C dihydrochloride
- L-Tyrosine-(phenyl-4-13C)
Uniqueness
L-Aspartic acid-C13-1 is unique due to its specific labeling at the carbon-13 position, which makes it particularly useful for studying specific metabolic pathways involving aspartic acid. Its stable isotope labeling provides high sensitivity and specificity in tracing studies compared to other similar compounds .
Propriétés
Formule moléculaire |
C4H7NO4 |
|---|---|
Poids moléculaire |
134.10 g/mol |
Nom IUPAC |
(2S)-2-amino(313C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1 |
Clé InChI |
CKLJMWTZIZZHCS-IJGDANSWSA-N |
SMILES isomérique |
[13CH2]([C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)



![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
butanoic acid](/img/structure/B12055665.png)



![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)

